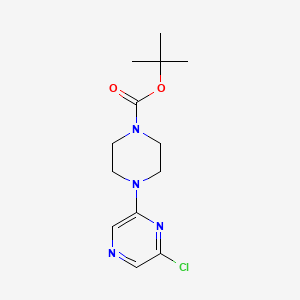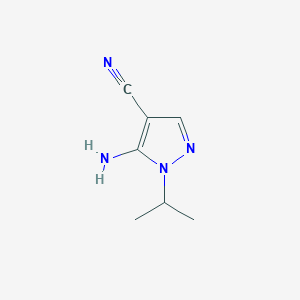
1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine, has been reported in several studies. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine is C13H19ClN4O2, and its molecular weight is 298.77 g/mol.Chemical Reactions Analysis
1-Boc-piperazine, a related compound, has been reported to undergo cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base). It also undergoes Buchwald-Hartwig coupling reactions with aryl halides .Scientific Research Applications
Asymmetric Hydrogenation in HIV Protease Inhibitor Synthesis
The asymmetric hydrogenation of tetrahydropyrazines, including derivatives of 1-N-Boc-piperazine, is critical in synthesizing intermediates for HIV protease inhibitors like indinavir. This process yields high enantiomeric purity, essential for the therapeutic effectiveness of such drugs (Rossen et al., 1995).
Improved Synthesis Techniques for Drug Modulators
Advancements in the synthesis of derivatives like 1-N-Boc-piperazine have led to more efficient production of drug modulators. For example, studies on nucleophilic displacements have improved the synthesis process of multidrug resistance modulators, enhancing their availability and potential therapeutic uses (Barnett et al., 2004).
Antibacterial and Antifungal Applications
Derivatives of N-Boc piperazine have shown moderate antibacterial and antifungal activities, broadening the potential applications of these compounds in treating various infections. Their effectiveness against multiple microorganisms points to their potential in developing new antimicrobial agents (Kulkarni et al., 2016).
Antimicrobial and Anticonvulsant Activities
The synthesis of new piperazine and triazolo-pyrazine derivatives, including structures related to 1-N-Boc-piperazine, has led to compounds with promising antimicrobial and anticonvulsant activities. These derivatives represent potential new treatments for bacterial infections and seizure disorders (Patil et al., 2021).
Synthesis and Characterization for Various Applications
The synthesis and characterization of various derivatives of 1-N-Boc-piperazine have been key in developing compounds for a range of applications. These include their use in anticonvulsant and antimicrobial agents, highlighting the versatility of this chemical structure in pharmaceutical research (Aytemir et al., 2010; Acharyulu et al., 2010).
Potential in Anti-Tubercular Agents
The design and synthesis of compounds related to 1-N-Boc-piperazine have shown significant activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents. This indicates the role of such compounds in addressing global health challenges like tuberculosis (Srinivasarao et al., 2020).
Mechanism of Action
Target of Action
It is known that piperazine derivatives are often used in the synthesis of pharmaceuticals , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
Piperazine derivatives are known to undergo various reactions, such as Buchwald-Hartwig coupling reactions with aryl halides , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Given the broad use of piperazine derivatives in pharmaceuticals , it is likely that this compound could influence a variety of biochemical pathways.
Result of Action
Piperazine derivatives have been used in the synthesis of various pharmaceuticals , suggesting that they may have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-8-10(14)16-11/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDKNKUNEVLULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592685 | |
| Record name | tert-Butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-chloropyrazin-2-YL)piperazine-1-carboxylate | |
CAS RN |
426829-52-9 | |
| Record name | tert-Butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)
![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)
![3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1356789.png)


![[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356796.png)
![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)
![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)